molecular formula C19H36O2 B12671031 8-Hexadecyne, 1,1-dimethoxy-14-methyl- CAS No. 71566-66-0

8-Hexadecyne, 1,1-dimethoxy-14-methyl-

Katalognummer: B12671031
CAS-Nummer: 71566-66-0
Molekulargewicht: 296.5 g/mol
InChI-Schlüssel: CHUDCFHFRGFLQT-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hexadecyne, 1,1-dimethoxy-14-methyl- is an organic compound with the molecular formula C19H36O2. It is a derivative of hexadecyne, characterized by the presence of two methoxy groups and a methyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- typically involves the alkylation of a suitable precursor with a methoxy-containing reagent. One common method is the reaction of 8-hexadecyne with dimethyl sulfate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

8-Hexadecyne, 1,1-dimethoxy-14-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium iodide in acetone can replace the methoxy groups with iodide ions.

Wissenschaftliche Forschungsanwendungen

8-Hexadecyne, 1,1-dimethoxy-14-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.

    Medicine: Preliminary studies suggest it may have pharmacological properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials due to its unique reactivity and stability.

Wirkmechanismus

The mechanism of action of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes, depending on the biological context.

Vergleich Mit ähnlichen Verbindungen

8-Hexadecyne, 1,1-dimethoxy-14-methyl- can be compared with other similar compounds such as:

    8-Hexadecyne: Lacks the methoxy and methyl groups, resulting in different reactivity and applications.

    1,1-Dimethoxy-8-hexadecyne: Similar structure but without the methyl group, affecting its chemical properties and uses.

    14-Methyl-8-hexadecyne:

The uniqueness of 8-Hexadecyne, 1,1-dimethoxy-14-methyl- lies in its combination of methoxy and methyl groups, which confer specific reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

71566-66-0

Molekularformel

C19H36O2

Molekulargewicht

296.5 g/mol

IUPAC-Name

(14R)-1,1-dimethoxy-14-methylhexadec-8-yne

InChI

InChI=1S/C19H36O2/c1-5-18(2)16-14-12-10-8-6-7-9-11-13-15-17-19(20-3)21-4/h18-19H,5,7,9-17H2,1-4H3/t18-/m1/s1

InChI-Schlüssel

CHUDCFHFRGFLQT-GOSISDBHSA-N

Isomerische SMILES

CC[C@@H](C)CCCCC#CCCCCCCC(OC)OC

Kanonische SMILES

CCC(C)CCCCC#CCCCCCCC(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.